

Physical and chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dimethylthiazole-2-carbaldehyde

Cat. No.: B1316184

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dimethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethylthiazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the thiazole family. Thiazole rings are significant structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The presence of both sulfur and nitrogen atoms in the five-membered ring imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The aldehyde functional group at the 2-position provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties, spectral data, and potential applications of **4,5-Dimethylthiazole-2-carbaldehyde**.

Physical and Chemical Properties

While experimentally determined physical properties for **4,5-Dimethylthiazole-2-carbaldehyde** are not readily available in the public domain, data from commercial suppliers and computational predictions provide some insight into its characteristics. For comparison,

experimental data for the closely related isomer, 4-methylthiazole-5-carboxaldehyde, is also included.

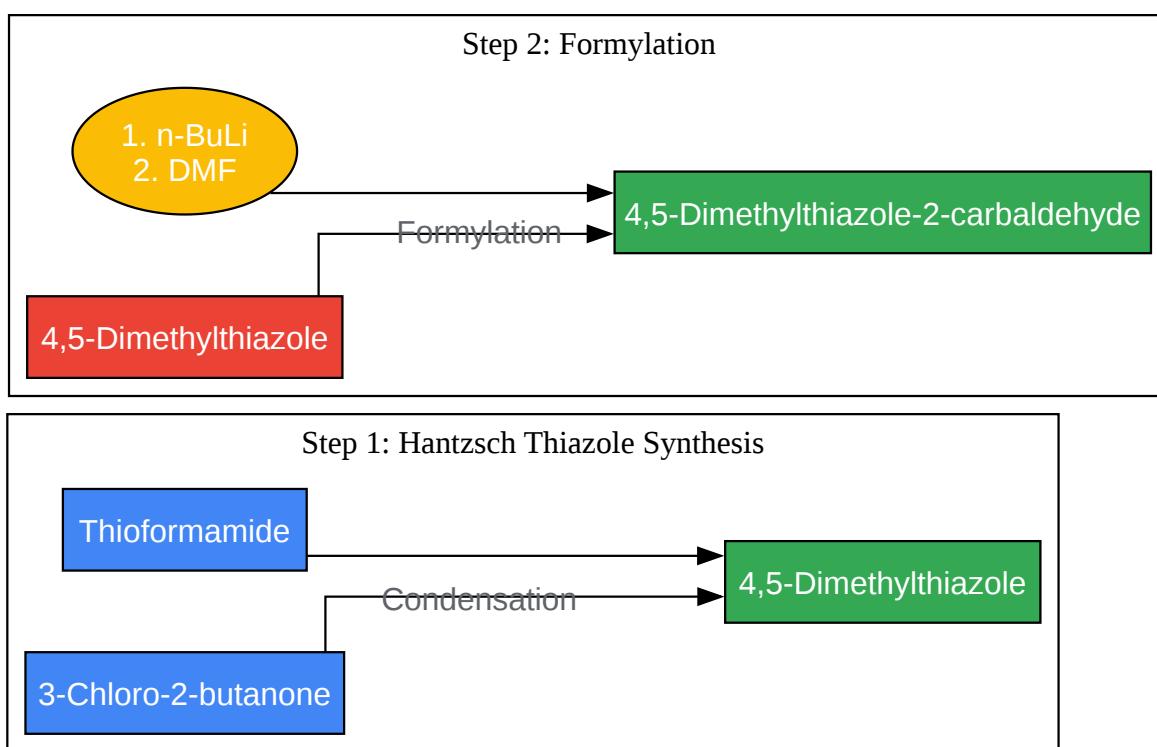
Property	4,5-Dimethylthiazole-2-carbaldehyde	4-Methylthiazole-5-carboxaldehyde (Isomer)
Molecular Formula	C ₆ H ₇ NOS ^[1]	C ₅ H ₅ NOS
Molecular Weight	141.19 g/mol ^[1]	127.16 g/mol
Appearance	-	White to light yellow to light orange crystalline powder ^[2]
Melting Point	Not available	74 - 78 °C ^[2]
Boiling Point	Not available	118 °C at 21 mmHg ^[2]
Density	Not available	Not available
Solubility	Not available	Slightly soluble in water ^[3]
Purity	≥95.00% to ≥98% (from commercial suppliers) ^[1]	≥ 98% (GC)
Topological Polar Surface Area (TPSA)	29.96 Å ² (computational) ^[1]	-
logP	1.57244 (computational) ^[1]	-

Synthesis

A specific, detailed experimental protocol for the synthesis of **4,5-Dimethylthiazole-2-carbaldehyde** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, followed by functional group manipulation. A potential two-step synthesis is outlined below.

Step 1: Hantzsch Synthesis of 4,5-Dimethylthiazole

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. It involves the condensation of an α -haloketone with a thioamide. For the


synthesis of 4,5-dimethylthiazole, 3-chloro-2-butanone would react with thioformamide.

Step 2: Formylation of 4,5-Dimethylthiazole

The introduction of the aldehyde group at the 2-position of the thiazole ring can be challenging. Direct formylation methods may lack regioselectivity. A more controlled approach would involve lithiation at the 2-position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Alternatively, the aldehyde could be synthesized via the oxidation of the corresponding alcohol, (4,5-dimethylthiazol-2-yl)methanol. This precursor alcohol could potentially be synthesized through a modified Hantzsch synthesis using an appropriate starting material.

A general workflow for a plausible synthesis of **4,5-Dimethylthiazole-2-carbaldehyde** is depicted in the following diagram:

[Click to download full resolution via product page](#)

Plausible synthetic workflow for **4,5-Dimethylthiazole-2-carbaldehyde**.

Spectral Data

Detailed spectral data for **4,5-Dimethylthiazole-2-carbaldehyde** is available from spectral databases.

¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehyde proton (-CHO)
2.50	s	3H	Methyl protons (-CH ₃)
2.45	s	3H	Methyl protons (-CH ₃)

¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)

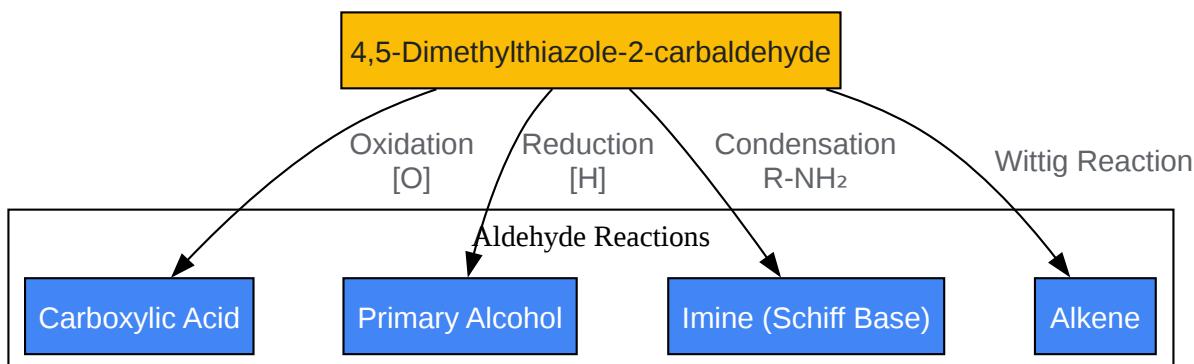
Chemical Shift (δ) ppm	Assignment
184.0	Aldehyde carbon (C=O)
165.0	Thiazole ring carbon (C2)
150.0	Thiazole ring carbon (C4 or C5)
130.0	Thiazole ring carbon (C4 or C5)
15.0	Methyl carbon (-CH ₃)
12.0	Methyl carbon (-CH ₃)

IR Spectrum (Infrared Spectroscopy)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Medium	C-H stretch (methyl)
~2850	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (aldehyde)
~1540	Medium	C=N stretch (thiazole ring)
~1450	Medium	C-H bend (methyl)

Mass Spectrum (MS)

m/z	Interpretation
141	Molecular ion [M] ⁺
140	[M-H] ⁺
113	[M-CO] ⁺
112	[M-CHO] ⁺


Chemical Reactivity

The chemical reactivity of **4,5-Dimethylthiazole-2-carbaldehyde** is dictated by the aldehyde functional group and the thiazole ring.

- Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
 - Oxidation: Can be oxidized to the corresponding carboxylic acid, 4,5-dimethylthiazole-2-carboxylic acid.
 - Reduction: Can be reduced to the corresponding alcohol, (4,5-dimethylthiazol-2-yl)methanol.
 - Condensation Reactions: Can react with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes.

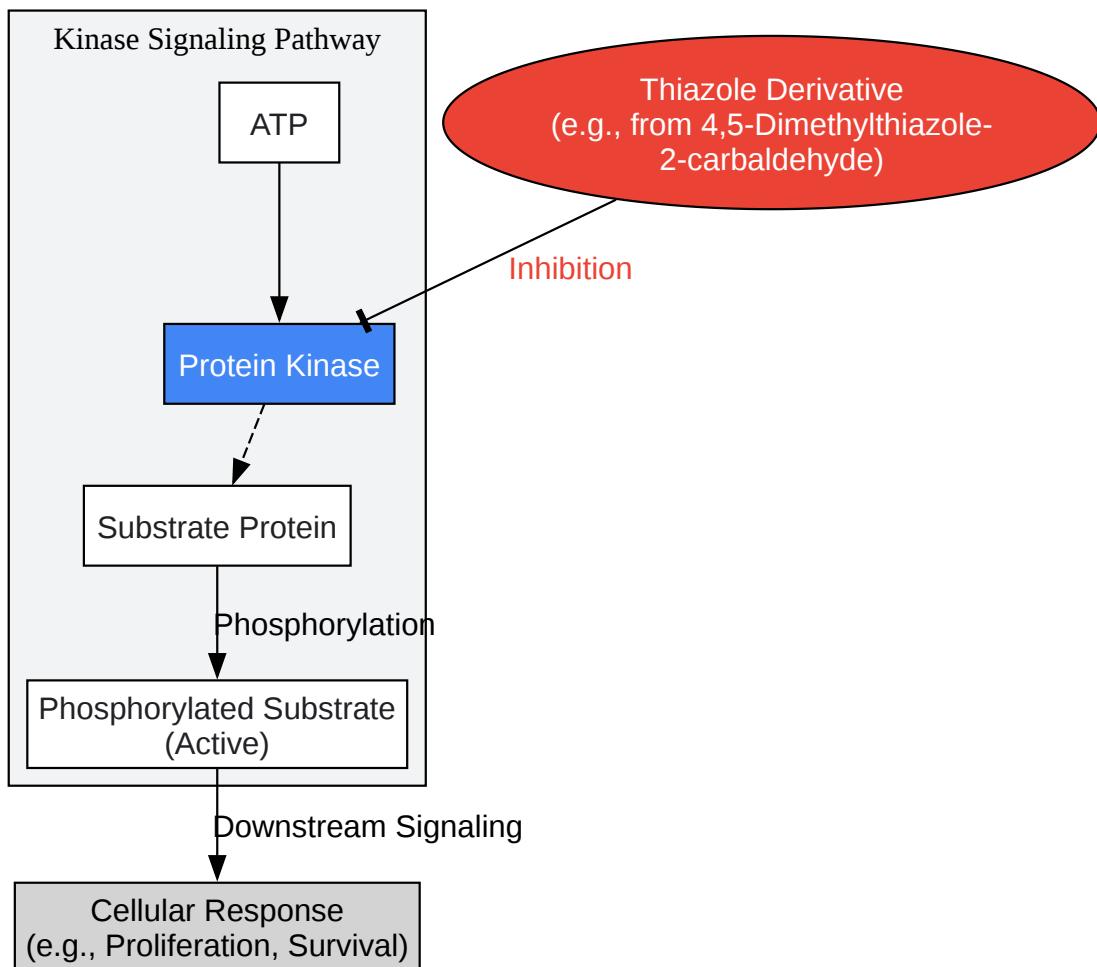
- Wittig Reaction: Can react with phosphorus ylides to form alkenes.
- Grignard and Organolithium Reactions: Can react with organometallic reagents to form secondary alcohols.
- Thiazole Ring Reactivity: The thiazole ring is an electron-rich aromatic system. The electron-withdrawing nature of the aldehyde group at the 2-position will influence the reactivity of the ring towards electrophilic substitution.

The following diagram illustrates some of the potential chemical transformations of **4,5-Dimethylthiazole-2-carbaldehyde**:

[Click to download full resolution via product page](#)

Potential reactivity of **4,5-Dimethylthiazole-2-carbaldehyde**.

Applications in Drug Development and Signaling Pathways


While specific studies detailing the use of **4,5-Dimethylthiazole-2-carbaldehyde** in drug development are limited, the broader class of thiazole derivatives has significant importance in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The 2-formylthiazole moiety is a valuable pharmacophore and a versatile synthetic intermediate for the preparation of more complex molecules with potential therapeutic applications. For

instance, it can be used to synthesize various heterocyclic systems and derivatives that can be screened for their activity against different biological targets.

Thiazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. While there is no direct evidence linking **4,5-Dimethylthiazole-2-carbaldehyde** to the inhibition of specific kinases, its structural features make it a potential starting point for the design of such inhibitors.

The general role of thiazole derivatives as kinase inhibitors in cellular signaling is depicted below:

[Click to download full resolution via product page](#)

General role of thiazole derivatives as kinase inhibitors.

Conclusion

4,5-Dimethylthiazole-2-carbaldehyde is a valuable heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization of its physical properties is still needed, its spectral data and the known reactivity of the thiazole and aldehyde functionalities provide a solid foundation for its use as a building block in the design and synthesis of novel molecules. Further research into its biological activities could uncover its potential as a lead compound in drug discovery programs,

particularly in the development of kinase inhibitors. This technical guide serves as a resource for researchers interested in exploring the chemistry and potential applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Methylthiazole-5-carbaldehyde, 97% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [Physical and chemical properties of 4,5-Dimethylthiazole-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316184#physical-and-chemical-properties-of-4-5-dimethylthiazole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com